InChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
.
The reactivity of 4-Phenylbenzoyl chloride makes it a valuable precursor for synthesizing a variety of polymers, particularly polyesters and polyamides, which find applications in various fields due to their diverse properties. []
4-Phenylbenzoyl chloride can be utilized in the synthesis of modified chitosan nanoparticles. These nanoparticles, when loaded with DNA vaccines, show potential as efficient mucosal immune delivery carriers. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: